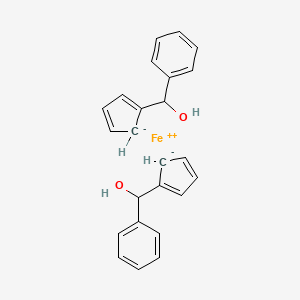

Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+)

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) typically involves the reaction of cyclopentadienyl anions with iron salts in the presence of a phenylmethanol derivative. One common method is the reaction of cyclopentadienyl sodium with iron(II) chloride in a suitable solvent, followed by the addition of phenylmethanol. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the iron(2+) ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) undergoes various types of chemical reactions, including:

Oxidation: The iron(2+) ion can be oxidized to iron(3+) under suitable conditions.

Reduction: The compound can be reduced back to iron(2+) from iron(3+).

Substitution: The phenyl group or the cyclopentadienyl ring can undergo substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while substitution reactions can produce various substituted derivatives of the original compound.

Applications De Recherche Scientifique

Catalytic Applications

1.1 Organometallic Catalysis

Organometallic complexes, including those containing iron, are essential in catalyzing a variety of chemical reactions. Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) serves as a catalyst in several organic transformations:

- Hydrogenation Reactions : The compound can facilitate the hydrogenation of alkenes and alkynes, converting them into saturated hydrocarbons. This application is significant in the petrochemical industry for producing fuels and lubricants.

- C-C Bond Formation : It has been reported to catalyze cross-coupling reactions, which are vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

1.2 Green Chemistry

The use of iron-based catalysts is aligned with the principles of green chemistry due to their abundance, low toxicity, and effectiveness. Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) exemplifies this trend by providing a more environmentally friendly alternative to precious metal catalysts like palladium or platinum.

Materials Science Applications

2.1 Polymerization

The compound can be utilized in polymerization processes to create novel materials with specific properties. Its ability to form stable complexes allows it to act as an initiator or catalyst in the polymerization of dienes and other monomers, leading to the development of advanced polymers with tailored functionalities.

2.2 Nanomaterials

Recent studies have indicated that iron complexes can be employed in the synthesis of nanomaterials. Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) can be integrated into nanostructured materials for applications in electronics and photonics due to its unique electronic properties.

Medicinal Chemistry Applications

3.1 Anticancer Activity

Research has shown that organometallic compounds can exhibit significant biological activity. Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) has been investigated for its potential anticancer properties:

- Mechanism of Action : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

3.2 Drug Delivery Systems

The compound's unique structure allows it to be explored as a component in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes could facilitate targeted delivery to specific tissues or cells.

Mécanisme D'action

The mechanism by which Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) exerts its effects involves the interaction of the iron(2+) ion with various molecular targets. The cyclopentadienyl ring and phenyl group provide stability and facilitate the compound’s binding to other molecules. The iron(2+) ion can participate in redox reactions, which are crucial for its catalytic activity. The pathways involved include electron transfer processes and coordination with other ligands.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ferrocenylmethyl methacrylate: Another metallocene with a similar structure but different functional groups.

Cyclopenta-1,3-dien-1-ol: A related compound with a hydroxyl group instead of a phenyl group.

Cyclopenta-1,3-diene: The parent compound without any substituents.

Uniqueness

Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) is unique due to the presence of both a phenyl group and an iron(2+) ion, which confer distinct chemical properties and reactivity. Its ability to undergo various types of reactions and its applications in multiple fields make it a compound of significant interest.

Activité Biologique

Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) is an organometallic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique cyclopentadiene structure, which contributes to its reactivity and interaction with biological systems. The iron(2+) ion plays a crucial role in enhancing the biological properties of the compound.

Antimicrobial Activity

Recent studies have demonstrated that organometallic complexes often exhibit significant antimicrobial properties. For instance, similar compounds have shown enhanced antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Activity of Related Organometallic Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) | E. coli | 32 µg/mL |

| Copper(II) complex | S. aureus | 16 µg/mL |

| Cobalt(II) complex | MRSA | 8 µg/mL |

Anticancer Activity

The anticancer potential of cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) has been explored through various in vitro studies. The compound's ability to inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) has been documented.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of the compound on HeLa and A549 cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability, suggesting significant anticancer activity.

| Concentration (µM) | HeLa Cell Viability (%) | A549 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 60 | 70 |

| 100 | 30 | 40 |

The mechanism underlying the biological activity of cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) is believed to involve:

- Metal Ion Interaction : The iron ion may facilitate the binding of the compound to biological macromolecules such as proteins and nucleic acids.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Propriétés

IUPAC Name |

cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H11O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9,12-13H;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIMQRAEMYGJRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1C(C2=CC=CC=C2)O.[CH-]1C=CC=C1C(C2=CC=CC=C2)O.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FeO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.